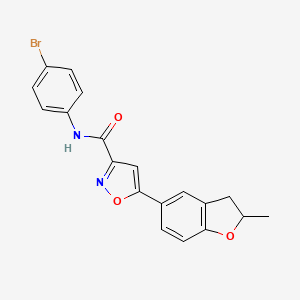![molecular formula C22H26N2O5S B14984661 Methyl 4-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B14984661.png)
Methyl 4-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{1-[(3-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{1-[(3-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate typically involves multiple steps. One common synthetic route includes:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methanesulfonyl group: This step often involves the reaction of the piperidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 3-methylphenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the benzoate ester: This step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 4-{1-[(3-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Methyl 4-{1-[(3-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of methyl 4-{1-[(3-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
類似化合物との比較
Similar Compounds
- Methyl 4-{1-[(2-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate
- Methyl 4-{1-[(4-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate
Uniqueness
Methyl 4-{1-[(3-methylphenyl)methanesulfonyl]piperidine-4-amido}benzoate is unique due to the specific positioning of the methyl group on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from its isomers and other similar compounds.
特性
分子式 |
C22H26N2O5S |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
methyl 4-[[1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H26N2O5S/c1-16-4-3-5-17(14-16)15-30(27,28)24-12-10-18(11-13-24)21(25)23-20-8-6-19(7-9-20)22(26)29-2/h3-9,14,18H,10-13,15H2,1-2H3,(H,23,25) |
InChIキー |
GTSQFCQLSAHTPW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14984586.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B14984594.png)
![5-bromo-3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B14984599.png)
![3-butoxy-N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B14984613.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14984616.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide](/img/structure/B14984619.png)

![5-(3,4-dimethylphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B14984625.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pentanamide](/img/structure/B14984628.png)
![{1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14984637.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide](/img/structure/B14984640.png)
![1-butyl-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14984642.png)

![5-bromo-3-[4-(dimethylamino)benzyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14984658.png)
